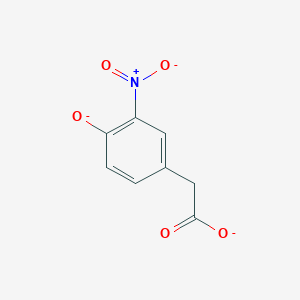

(3-Nitro-4-oxidophenyl)acetate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H5NO5-2 |

|---|---|

Molecular Weight |

195.13 g/mol |

IUPAC Name |

2-(3-nitro-4-oxidophenyl)acetate |

InChI |

InChI=1S/C8H7NO5/c10-7-2-1-5(4-8(11)12)3-6(7)9(13)14/h1-3,10H,4H2,(H,11,12)/p-2 |

InChI Key |

QBHBHOSRLDPIHG-UHFFFAOYSA-L |

SMILES |

C1=CC(=C(C=C1CC(=O)[O-])[N+](=O)[O-])[O-] |

Canonical SMILES |

C1=CC(=C(C=C1CC(=O)[O-])[N+](=O)[O-])[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 3 Nitro 4 Oxidophenyl Acetate and Its Advanced Derivatives

Established Synthetic Pathways to (3-Nitro-4-oxidophenyl)acetate Precursors

The creation of this compound fundamentally relies on the synthesis of its precursors, which involves key steps such as esterification of phenolic compounds and the introduction of a nitro group onto an aromatic ring.

The esterification of substituted phenols is a cornerstone in the synthesis of aryl acetates. A common and practical method is the direct esterification of phenols with a carboxylic acid or its anhydride (B1165640) in the presence of a strong acid catalyst. google.comgoogle.com This reaction can be driven to completion by using an excess of the carboxylic acid or by removing the water formed during the reaction, often through azeotropic distillation with a hydrocarbon solvent. google.comgoogle.com For instance, reacting an alkylphenol with a molar excess of acetic acid at reflux temperature is a preferred method. google.com

Another widely used technique is the Schotten-Baumann reaction, which involves the acylation of phenols with acyl chlorides in the presence of a base. lew.ro To overcome some of the disadvantages of the classical Schotten-Baumann procedure, such as the need for excess reagents and potential side reactions, phase-transfer catalysis (PTC) has been effectively employed. lew.rotandfonline.com Under PTC conditions, the esterification of phenols with alkanoyl chlorides can be achieved rapidly and in high yields, often within minutes at low temperatures, using a two-phase system of aqueous sodium hydroxide (B78521) and an organic solvent like dichloromethane (B109758) with a catalyst such as tetrabutylammonium (B224687) chloride. lew.rotandfonline.com This method is technically simple and does not require anhydrous conditions. lew.ro

Carbodiimide-mediated couplings also offer a pathway for the selective esterification of phenols. rsc.org This method's selectivity can be influenced by the acidity of the phenol (B47542) and the nature of the carboxylic acid. rsc.org

Table 1: Comparison of Phenolic Esterification Methods

| Method | Reagents | Conditions | Advantages | Disadvantages |

| Direct Acid-Catalyzed Esterification | Phenol, Carboxylic Acid/Anhydride, Strong Acid Catalyst | Reflux, Azeotropic water removal | Economical, uses readily available materials. google.comgoogle.com | Requires elevated temperatures and acid catalysts. |

| Schotten-Baumann Reaction (Classical) | Phenol, Acyl Chloride, Base | Basic conditions | Well-established method. lew.ro | Can have side reactions, may require excess reagents. lew.ro |

| Phase-Transfer Catalysis (PTC) Esterification | Phenol, Alkanoyl Chloride, Aqueous Base, PTC Catalyst | Biphasic system, often at 0°C | Fast, high yields, mild conditions, no need for anhydrous solvents. lew.rotandfonline.com | Requires a specific catalyst. |

| Carbodiimide Coupling | Phenol, Carboxylic Acid, Carbodiimide | Varies | Allows for selective acylation. rsc.org | Carbodiimides can be expensive. |

This table provides a summary of common esterification methods for substituted phenols.

The nitration of aromatic compounds is a fundamental electrophilic aromatic substitution reaction. masterorganicchemistry.com A standard method involves the use of a mixture of concentrated nitric acid and sulfuric acid. masterorganicchemistry.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. masterorganicchemistry.com

For aromatic acetates, nitration can also be achieved using nitric acid in acetic anhydride. canterbury.ac.nzgoogle.com This mixture can form acetyl nitrate (B79036), which is considered an active nitrating species. wuxiapptec.com This method can sometimes lead to the formation of acetoxy-nitro adducts as intermediates. canterbury.ac.nz The reaction conditions, such as temperature, can be controlled to favor mononitration. google.com For deactivated aromatic rings, the reaction may require heating. nih.gov

Menke nitration, which utilizes copper nitrate and acetic anhydride, is another method for the nitration of aromatic compounds. wuxiapptec.com The reaction is believed to proceed through the formation of acetyl nitrate as an intermediate. wuxiapptec.com

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of aryl acetates. These methods offer high efficiency and functional group tolerance. One such approach involves the palladium-catalyzed coupling of aryl halides or triflates with acetate (B1210297) precursors. nih.govresearchgate.net For example, Pd-catalyzed decarboxylative cross-couplings of 2-(2-azaaryl)acetates with aryl halides have been developed. nih.gov

Another strategy is the palladium-catalyzed coupling of allylic acetates with aryl- and vinylstannanes, which proceeds under mild conditions and tolerates a variety of functional groups. organic-chemistry.org Palladium catalysts, such as those based on Pd(OAc)₂ with phosphine (B1218219) ligands like DPPF, have been used for the one-pot synthesis of 2-alkyl-2-arylcyanoacetates through enolate arylation followed by in situ alkylation. acs.orgnih.gov

Copper-mediated reactions also provide a route to aryl acetates. For instance, the copper-promoted oxidative cross-coupling of α-fluoromalonate half-esters with aryl boron reagents can produce monofluoro α-aryl acetates under mild, aerobic conditions. d-nb.info

Principles of Green Chemistry and Sustainable Synthesis Applied to this compound Production

In recent years, there has been a significant shift towards developing more environmentally friendly and sustainable synthetic methods. For the production of nitrophenols, which are precursors to compounds like this compound, green chemistry principles are being increasingly applied to improve selectivity and reduce environmental impact. researchgate.net

Traditional nitration methods often use harsh and hazardous reagents like concentrated nitric and sulfuric acids. wjpmr.com Greener alternatives aim to replace these with less toxic and more manageable substances. For example, calcium nitrate [Ca(NO₃)₂] in glacial acetic acid has been used as a "green" nitrating agent for phenols, offering a safer and more environmentally benign process. wjpmr.com Microwave-assisted synthesis using these reagents has been shown to significantly reduce reaction times and improve yields. wjpmr.com

Other green approaches for the nitration of phenolic compounds include the use of metal nitrates and nitrites, which can act as mild nitrating agents. researchgate.net Dinitrogen pentoxide (N₂O₅) is another effective and eco-friendly nitrating agent that can be used almost stoichiometrically, thereby minimizing acidic waste. nih.gov The use of solvents like liquefied 1,1,1,2-tetrafluoroethane (B8821072) (TFE) in combination with N₂O₅ provides a safer and more sustainable alternative to traditional toxic organic solvents. nih.gov

The development of solvent-free reaction conditions is another key aspect of green chemistry. One-pot, solvent-free synthesis of imidazole (B134444) derivatives, for instance, demonstrates the potential for high yields and simplified procedures with reduced environmental impact. asianpubs.org

Table 2: Green Chemistry Approaches in Nitrophenol Synthesis

| Green Approach | Reagents/Conditions | Advantages |

| Alternative Nitrating Agents | Calcium nitrate, glacial acetic acid wjpmr.com | Replaces hazardous acids, safer handling. wjpmr.com |

| Microwave-Assisted Synthesis | Microwave irradiation wjpmr.com | Reduced reaction times, improved yields. wjpmr.com |

| Eco-Friendly Nitrating Agents | Dinitrogen pentoxide (N₂O₅) nih.gov | Stoichiometric use, reduces acidic waste. nih.gov |

| Sustainable Solvents | Liquefied 1,1,1,2-tetrafluoroethane (TFE) nih.gov | Eliminates toxic organic solvents. nih.gov |

| Solvent-Free Synthesis | Neat reaction conditions asianpubs.org | Reduces waste, simplifies workup. asianpubs.org |

This table highlights some of the green chemistry strategies employed in the synthesis of nitrophenols.

Advanced Derivatization and Selective Functionalization Routes of this compound

The structural framework of this compound offers several sites for further chemical modification, allowing for the synthesis of a diverse range of advanced derivatives.

The acetate group in aryl acetates is a versatile handle for various chemical transformations. The reaction of aryl acetates with hydroxylamine (B1172632) can lead to the formation of N- and O-acylated products, with the product distribution depending on the structure of the aryl acetate. arkat-usa.org

The cyclopropanation of aryl acetates can be achieved using vinyl diphenyl sulfonium (B1226848) triflate salt under mild conditions, providing a route to cyclopropyl-containing derivatives. sci-hub.se This method is compatible with a wide array of functional groups. sci-hub.se

Derivatization strategies targeting the carboxyl group are also well-established. For example, 3-nitrophenylhydrazine (B1228671) (3-NPH) can be used for the chemical labeling of molecules containing carboxyl groups, which can be useful for analytical purposes such as liquid chromatography-mass spectrometry (LC-MS/MS). nih.govrsc.org

Furthermore, the acetate group can participate in more complex transformations. For instance, nickel-catalyzed hydrodeacetoxylation of aryl acetates can selectively remove the acetate group to yield the corresponding deoxygenated arenes. researchgate.net Reductive coupling reactions catalyzed by nickel or cobalt can couple aryl halides with allylic acetates to form allylarene derivatives. nih.gov

Reductive and Oxidative Functionalization of the Nitro Group

The nitro group on the aromatic ring is a versatile functional handle, primarily due to its susceptibility to a wide range of reductive transformations. These reductions can be controlled to yield various nitrogen-containing functional groups, from partially reduced intermediates to fully reduced amines. Oxidative functionalization of the nitro group itself is uncommon as it is already in a high oxidation state.

The reduction of aromatic nitro compounds generally proceeds through a sequence of intermediates. The direct pathway involves reduction from the nitro group to nitroso, then to hydroxylamine, and finally to the amine. unimi.it An alternative condensation pathway can occur under specific conditions, where the nitroso and hydroxylamine intermediates react to form azoxy, azo, and hydrazo compounds, which can be further reduced to the amine. unimi.it

Complete Reduction to Anilines

The most common transformation is the complete reduction of the nitro group to an amine, which in this case yields (3-Amino-4-hydroxyphenyl)acetic acid. This reaction is fundamental in synthesizing precursors for pharmaceuticals and other fine chemicals. libretexts.org A variety of reagents can achieve this transformation with high efficiency. libretexts.orgorganic-chemistry.org

| Reagent/Catalyst | Reducing Agent/Conditions | Typical Products | Reference |

| Sn / HCl | Acidic conditions | Aromatic Amine | scispace.com |

| Fe / HCl | Acidic conditions | Aromatic Amine | libretexts.org |

| Pd/C | H₂ gas or transfer hydrogenation (e.g., HCOOH) | Aromatic Amine | unimi.itorganic-chemistry.org |

| NaBH₄ / Catalyst | Pd/C, NiCl₂, etc. | Aromatic Amine | unimi.itscispace.com |

| HSiCl₃ / Tertiary Amine | Metal-free conditions | Aromatic Amine | organic-chemistry.org |

| B₂(OH)₄ | Water, metal-free | Aromatic Amine | organic-chemistry.org |

Selective and Partial Reduction

By carefully selecting catalysts and reaction conditions, the reduction of the nitro group can be halted at intermediate stages to selectively produce N-aryl hydroxylamines, azoxy, or azo compounds. rsc.orgosti.gov These intermediates are valuable building blocks for synthesizing more complex nitrogen-containing heterocycles and functional materials. osti.gov

For instance, the use of sodium borohydride (B1222165) with specific catalysts like bismuth powder has been shown to selectively reduce nitroarenes to azoxy compounds in good yields. tandfonline.comtandfonline.com The mechanism is believed to involve the formation of a highly reactive bismuth catalyst in situ, which facilitates the condensation of hydroxylamine and nitroso intermediates. tandfonline.com Similarly, palladium nanoclusters have demonstrated the ability to control the reduction outcome; low catalyst concentrations favor the formation of N-aryl hydroxylamines, which can then be converted to azoxy compounds upon exposure to oxygen. rsc.org

| Catalyst System | Reducing Agent/Conditions | Selective Product | Key Findings | Reference |

| Bismuth Powder | NaBH₄, Methanol, N₂ atmosphere | Azoxy Compound | Effective and selective method for azoxybenzene (B3421426) synthesis. | tandfonline.comtandfonline.com |

| Pd Nanoclusters | NaBH₄, H₂O/EtOH, Room Temp. | N-Aryl Hydroxylamine | Low catalyst concentration (0.1 mol%) favors hydroxylamine formation. | rsc.org |

| Pd Nanoclusters | NaBH₄, H₂O/EtOH, then O₂ | Azoxy Compound | The hydroxylamine intermediate is oxidized by O₂ to the azoxy compound. | rsc.org |

| Au Nanoparticles | 2-Propanol, KOH, 30°C | Azo Compound | Highly chemoselective transformation with 2-propanol as the reducing agent. | core.ac.uk |

| PtSn Intermetallics | H₂, various conditions | Azo(xy) Compound | Nanoparticles of atomically precise intermetallics show high selectivity for azo(xy) products over anilines. | osti.gov |

Regioselective Aromatic Substitution Reactions on the Phenyl Ring

Further functionalization of the phenyl ring of (4-Hydroxy-3-nitrophenyl)acetic acid is governed by the directing effects of the existing substituents. In electrophilic aromatic substitution (EAS), the outcome is a result of the interplay between the activating hydroxyl group and the deactivating nitro and carboxymethyl groups. numberanalytics.com

-OH (at C4): A strongly activating, ortho-, para- directing group.

-NO₂ (at C3): A strongly deactivating, meta- directing group.

-CH₂COOH (at C1): A weakly deactivating, ortho-, para- directing group.

The hydroxyl group is the most powerful activating group present, and its influence dominates the regioselectivity of the reaction. numberanalytics.com It strongly activates the positions ortho to it (C3 and C5) and para to it (C1). Since C1 and C3 are already substituted, the most favorable position for an incoming electrophile is C5. The directing effects of the other groups align with this outcome: the nitro group at C3 directs meta to itself (to C1 and C5), and the carboxymethyl group at C1 directs para to itself (to C4, which is substituted) and ortho to itself (to C2 and C6). The activation from the hydroxyl group at the C5 position is the overwhelming factor.

Therefore, electrophilic substitution reactions such as nitration, halogenation, and sulfonation are expected to occur with high regioselectivity at the C5 position. rsc.org For example, the iodination of 4-hydroxyphenylacetic acid has been shown to produce the 3,5-diiodo derivative, demonstrating substitution at both positions ortho to the hydroxyl group. researchgate.net Starting with the 3-nitro derivative, subsequent substitution would be directed to the vacant C5 position.

| Reaction | Reagents | Predicted Major Product | Reference |

| Nitration | HNO₃ / H₂SO₄ | (4-Hydroxy-3,5-dinitrophenyl)acetic acid | libretexts.org |

| Bromination | Br₂ / FeBr₃ or NBS | (5-Bromo-4-hydroxy-3-nitrophenyl)acetic acid | nih.gov |

| Iodination | I₂ / Oxidizing Agent (e.g., HNO₃) | (4-Hydroxy-5-iodo-3-nitrophenyl)acetic acid | researchgate.net |

| Sulfonation | Fuming H₂SO₄ (SO₃/H₂SO₄) | (4-Hydroxy-3-nitro-5-sulfophenyl)acetic acid | libretexts.org |

| Friedel-Crafts Alkylation | R-Cl / AlCl₃ | (5-Alkyl-4-hydroxy-3-nitrophenyl)acetic acid | numberanalytics.com |

Mechanistic Investigations of Chemical Transformations Involving 3 Nitro 4 Oxidophenyl Acetate

Hydrolytic Stability and Detailed Reaction Mechanisms of (3-Nitro-4-oxidophenyl)acetate

Kinetics and Catalysis of Ester Hydrolysis (e.g., Acid-, Base-, and Enzyme-Catalyzed Processes)

The kinetics of ester hydrolysis can be described by a pseudo-first-order rate constant (k_h) that is a composite of contributions from acid-catalyzed (k_A), neutral (k_N), and base-catalyzed (k_B) pathways. viu.ca

Acid-Catalyzed Hydrolysis : This process is generally slow for nitrophenyl acetates and becomes relevant only at very low pH values. The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water.

Base-Catalyzed Hydrolysis : This is a dominant pathway at higher pH. The hydroxide (B78521) ion, a potent nucleophile, directly attacks the carbonyl carbon in the rate-determining step. The reaction rate is directly proportional to the hydroxide ion concentration. viu.ca Studies on the base-catalyzed hydrolysis of 4-nitrophenyl acetate (B1210297) have shown that the reaction rate can be influenced by the solvent system and the presence of ultrasound, which can disrupt solute-solvent interactions. ebi.ac.uknih.gov

Enzyme-Catalyzed Hydrolysis : Various enzymes, such as penicillin G acylase and carbonic anhydrase, can catalyze the hydrolysis of nitrophenyl acetates. rug.nlnih.gov For instance, penicillin G acylase from Kluyvera citrophila exhibits rapid burst kinetics with 4-nitrophenyl acetate, indicating a two-step mechanism involving the rapid formation of an acetyl-enzyme intermediate followed by its slower hydrolysis. nih.gov The catalytic efficiency of enzymes is often significantly higher than chemical catalysts, though the specific mechanism and active site can vary. For example, in carbonic anhydrase III, the hydrolysis of 4-nitrophenyl acetate occurs at a site different from the CO2 hydration site. nih.gov

Interactive Table: Rate Constants for Catalysis of p-Nitrophenyl Acetate Hydrolysis

| Catalyst | Temperature (°C) | Solvent | Rate Constant (l mole⁻¹ s⁻¹) |

| Imidazole (B134444) | 20 | 9.56% (w/w) dioxane-water | 7.0 x 10⁻² |

| 2-Methylimidazole | 20 | 9.56% (w/w) dioxane-water | 7.0 x 10⁻³ |

| Pyridine | 25 | Water | 1.2 x 10⁻⁴ |

| Serine | 20 | 9.56% (w/w) dioxane-water | 1.0 x 10⁻³ |

| Histidine | 20 | 9.56% (w/w) dioxane-water | 2.5 x 10⁻³ |

| Data sourced from a study on the catalyzed hydrolysis of p-nitrophenyl acetate. cdnsciencepub.com |

Influence of Electronic Effects and Leaving Group Character on Hydrolytic Rates

The rate of hydrolysis of nitrophenyl acetates is significantly influenced by electronic effects and the nature of the leaving group. The nitro group is a strong electron-withdrawing group, which has several consequences:

Increased Electrophilicity : The nitro group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This effect is more pronounced when the nitro group is in the ortho or para position relative to the ester group.

Stabilization of the Leaving Group : The electron-withdrawing nature of the nitro group stabilizes the resulting phenoxide leaving group. A more stable leaving group corresponds to a lower pKa of the conjugate acid (the corresponding phenol). masterorganicchemistry.com There is often a linear relationship (Brønsted plot) between the logarithm of the rate constant and the pKa of the leaving group, indicating that a better leaving group leads to a faster reaction. researchgate.netfigshare.com

Transition-State Stabilization : The nitro group can stabilize the negatively charged tetrahedral intermediate formed during the reaction, thereby lowering the activation energy.

Hammett plots, which correlate reaction rates with substituent constants (σ), can be used to quantify these electronic effects. semanticscholar.org For the hydrolysis of para-substituted nitrophenyl benzoate (B1203000) esters, non-linear Hammett plots have been observed, suggesting a change in the rate-determining step from nucleophilic attack to the breakdown of the tetrahedral intermediate as the electron-withdrawing nature of the substituent changes. semanticscholar.org

Reductive Chemistry of the Nitro Group in this compound and its Applications in Amination

The nitro group of this compound can be reduced to an amino group, a transformation of significant synthetic utility. masterorganicchemistry.com This reduction converts a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing group. masterorganicchemistry.com

Common methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation : This is a widely used method, often employing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. google.comwikipedia.orgcommonorganicchemistry.com This method is generally efficient for the reduction of both aromatic and aliphatic nitro groups. commonorganicchemistry.com Continuous-flow microreactors are being developed for safer and more efficient catalytic hydrogenations. bohrium.com

Metal-Acid Systems : Reagents like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (e.g., HCl) are effective for this reduction. masterorganicchemistry.comcommonorganicchemistry.com

Other Reducing Agents : A variety of other reagents can be used, including sodium hydrosulfite, sodium sulfide, and hydroiodic acid (HI). wikipedia.orgnih.gov The choice of reagent can sometimes allow for chemoselective reduction in polyfunctional molecules. scispace.com For example, hydroiodic acid in the presence of hypophosphorous acid has been used for the reduction of nitrophenols to aminophenols. nih.gov

The reduction of a nitrophenyl acetate can lead to the corresponding aminophenyl acetate, which are valuable intermediates in the synthesis of various compounds. google.com For instance, the catalytic hydrogenation of 4-nitrophenyl acetate can be a step in the synthesis of paracetamol. acs.org

Role of this compound as a Reagent, Ligand, or Intermediate in Catalytic Cycles

Beyond being a substrate for the reactions discussed above, this compound and related nitrophenyl compounds can play other roles in chemical processes:

Reagent in Organic Synthesis : this compound can serve as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. evitachem.com The nitro group is a versatile functional group that can be transformed into various other functionalities. scispace.com

Ligand in Coordination Chemistry : The phenolate (B1203915) and carboxylate functionalities of this compound could potentially coordinate with metal ions, although specific examples in the literature are not prominent. However, related nitrophenol derivatives are known to form complexes with metal ions.

Intermediate in Catalytic Cycles : In enzyme-catalyzed reactions, an acetyl-enzyme intermediate is formed from nitrophenyl acetates. rug.nlnih.gov In some biological systems, 3-nitro-4-hydroxyphenylacetic acid is a metabolite of nitrotyrosine. thegoodscentscompany.comresearchgate.net Furthermore, enzymes like 4-hydroxyphenylacetate (B1229458) 3-hydroxylase, which are involved in the degradation of aromatic compounds, can act on a range of phenolic substrates, including nitrophenols. nih.govnih.gov

Computational and Theoretical Chemistry Studies on 3 Nitro 4 Oxidophenyl Acetate

Quantum Chemical Calculations for Elucidating Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine the distribution of electrons within the molecule, which in turn governs its structure and chemical reactivity. For (3-Nitro-4-oxidophenyl)acetate, such calculations reveal how the interplay between the electron-withdrawing nitro group and the electron-donating phenoxide and acetate (B1210297) moieties defines its chemical character.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting species. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest-energy orbital capable of accepting electrons. youtube.comlibretexts.org The energy of the HOMO is related to a molecule's nucleophilicity, and the energy of the LUMO is related to its electrophilicity. pku.edu.cn

Table 1: Representative Frontier Molecular Orbital (FMO) Properties

The following data represents typical values for nitroaromatic compounds calculated using Density Functional Theory (DFT) and is intended to be illustrative for this compound.

| Parameter | Energy (eV) | Description |

| EHOMO | -5.8 eV | Indicates the molecule's capacity to donate electrons (nucleophilicity). The high energy is influenced by the electron-rich phenoxide group. |

| ELUMO | -2.2 eV | Indicates the molecule's capacity to accept electrons (electrophilicity). The low energy is a result of the electron-withdrawing nitro group. |

| Energy Gap (ΔE) | 3.6 eV | A smaller gap suggests higher polarizability and greater chemical reactivity. researchgate.net |

The distribution of these orbitals indicates the most probable sites for reaction. The HOMO would likely be centered on the phenoxide oxygen and the aromatic ring, marking these as the primary sites for electrophilic attack. The LUMO would be concentrated around the nitro group and the adjacent carbon atoms of the ring, identifying these as the sites susceptible to nucleophilic attack.

While FMO theory describes reactivity based on orbital interactions, the distribution of charge within the molecule provides a complementary electrostatic view. Molecular Electrostatic Potential (ESP) maps are three-dimensional visualizations that show the electrostatic potential on the electron density surface of a molecule. researchgate.net These maps are invaluable for identifying the electron-rich and electron-poor regions that are susceptible to electrophilic and nucleophilic attack, respectively.

In an ESP map, regions of negative potential (typically colored red or yellow) correspond to areas of high electron density and are attractive to electrophiles. Regions of positive potential (colored blue) are electron-deficient and represent sites for nucleophilic attack. researchgate.net

For this compound, the ESP map is expected to show:

Intense Negative Potential: A strong negative region around the oxygen atoms of the nitro group and the phenoxide oxygen. These areas are the most electron-rich parts of the molecule.

Positive Potential: A significant positive potential is anticipated on the aromatic ring, particularly near the hydrogen atoms and the carbon atom attached to the nitro group. This is due to the powerful electron-withdrawing effect of the -NO2 group, which pulls electron density away from the ring. researchgate.net

This charge distribution can also be quantified by calculating the partial atomic charges on each atom.

Table 2: Predicted Partial Atomic Charges for Key Atoms

Based on typical results from quantum chemical calculations (e.g., Mulliken population analysis) for analogous nitro-substituted phenoxides.

| Atom | Predicted Partial Charge (a.u.) | Rationale |

| Phenoxide Oxygen | -0.85 | Highly electronegative and carries the formal negative charge, making it a primary nucleophilic site. |

| Nitro Group Oxygens | -0.60 (each) | Strong electron density due to the high electronegativity of oxygen. |

| Nitro Group Nitrogen | +0.95 | Highly positive due to bonding with two highly electronegative oxygen atoms. |

| Aromatic Carbon (C-NO2) | +0.20 | Electron density is withdrawn by the attached nitro group. |

| Ester Carbonyl Carbon | +0.70 | Electron-deficient due to bonding with two oxygen atoms. |

Molecular Dynamics Simulations for Understanding Intermolecular Interactions and Solvation Effects

While quantum chemical calculations excel at describing the properties of an isolated molecule, Molecular Dynamics (MD) simulations provide insight into the behavior of molecules over time, particularly their interactions with surrounding molecules such as solvents. chemmethod.com MD simulations model the movements and interactions of atoms and molecules based on classical mechanics, allowing for the study of dynamic processes like solvation.

For this compound, MD simulations in an aqueous environment would be crucial for understanding its solvation shell and intermolecular interactions. The polar functional groups of the molecule would lead to specific interactions with water molecules:

Hydrogen Bonding: The negatively charged phenoxide oxygen and the oxygen atoms of the nitro and acetate groups would act as strong hydrogen bond acceptors, forming a structured hydration shell. chemrxiv.org

van der Waals Interactions: The aromatic ring would engage in van der Waals interactions with neighboring molecules.

Studies on related compounds like 4-nitrophenyl acetate and p-nitrophenol show that the solvent has a profound effect on reactivity. researchgate.netsemanticscholar.org The arrangement of solvent molecules can stabilize or destabilize transition states, thereby altering reaction rates. scholaris.ca MD simulations can elucidate the structure of this solvation layer and calculate key thermodynamic properties like the free energy of solvation, which helps in understanding the molecule's solubility and stability in different media. pku.edu.cn

Prediction and Interpretation of Spectroscopic Signatures via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a highly effective computational method for accurately predicting the spectroscopic properties of molecules. By calculating the electronic structure, DFT can be used to simulate various types of spectra, which can then be compared with experimental data to confirm molecular structure and assign spectral features. longdom.org

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups in a molecule by probing its vibrational modes. DFT calculations can predict the frequencies of these vibrations with a high degree of accuracy. nih.gov The calculated spectrum can be used to assign the bands observed in experimental spectra.

For this compound, the key predicted vibrational modes would include:

NO₂ Group Vibrations: Strong IR bands corresponding to the asymmetric and symmetric stretching of the N-O bonds, typically found around 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. researchgate.net

C=O Ester Vibration: A very strong, characteristic stretching band for the carbonyl group in the acetate moiety, expected in the range of 1730-1750 cm⁻¹. youtube.com

Aromatic Ring Vibrations: C-C stretching vibrations within the benzene (B151609) ring, which appear in the 1400-1600 cm⁻¹ region.

C-O Stretching: Vibrations associated with the phenoxide and ester C-O single bonds.

Table 3: Predicted Characteristic Vibrational Frequencies (DFT)

Frequencies are representative values for nitroaromatic esters based on DFT calculations (e.g., B3LYP/6-311G basis set). researchgate.netscirp.org

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) |

| Aromatic C-H Stretch | 3050 - 3100 | Medium |

| C=O (Ester) Stretch | 1735 - 1755 | Very Strong |

| NO₂ Asymmetric Stretch | 1520 - 1560 | Very Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| NO₂ Symmetric Stretch | 1340 - 1370 | Very Strong |

| C-O (Ester) Stretch | 1200 - 1250 | Strong |

NMR spectroscopy is one of the most powerful tools for structure elucidation in organic chemistry. DFT calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict the ¹H and ¹³C NMR chemical shifts of a molecule. researchgate.net The predicted chemical shifts are based on the calculated magnetic shielding of each nucleus, which is determined by its local electronic environment. youtube.com

For this compound, the chemical shifts would be heavily influenced by the substituents on the aromatic ring:

¹H NMR: The aromatic protons would be significantly deshielded (shifted downfield) due to the electron-withdrawing effect of the adjacent nitro and acetate groups. The proton ortho to the nitro group would likely be the most downfield. The methyl protons of the acetate group would appear as a singlet in the typical aliphatic region.

¹³C NMR: The aromatic carbons, especially the one bonded to the nitro group (C-NO₂) and the one bonded to the oxygen (C-O), would show large downfield shifts. The carbonyl carbon of the acetate group would also appear at a characteristic downfield position (~170 ppm).

Computational predictions can aid in the unambiguous assignment of complex spectra, especially for molecules with closely spaced signals. nrel.govnih.gov

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (DFT/GIAO)

Values are illustrative, based on calculations for similarly substituted nitroaromatic compounds. rsc.orgresearchgate.net

| Nucleus | Predicted Chemical Shift (ppm) | Rationale |

| ¹H (Aromatic) | 7.5 - 8.5 | Deshielded due to electron-withdrawing groups on the aromatic ring. |

| ¹H (Methyl, -CH₃) | 2.1 - 2.4 | Typical range for an acetate methyl group. |

| ¹³C (C-O, Aromatic) | 150 - 160 | Deshielded by direct attachment to electronegative oxygen. |

| ¹³C (C-NO₂, Aromatic) | 145 - 155 | Deshielded by the strong electron-withdrawing nitro group. |

| ¹³C (C=O, Ester) | 168 - 172 | Characteristic chemical shift for an ester carbonyl carbon. |

| ¹³C (Methyl, -CH₃) | 20 - 25 | Standard range for a methyl carbon in an acetate group. |

Elucidation of Reaction Pathways and Transition State Analysis in this compound Chemistry

Information not available in the searched scientific literature.

Advanced Applications and Chemical Functionalization of 3 Nitro 4 Oxidophenyl Acetate

Integration of (3-Nitro-4-oxidophenyl)acetate into Materials Science and Polymer Chemistry

The distinct chemical features of this compound and related structures facilitate their incorporation into polymers and materials, offering pathways to new functionalities.

Utilization in Polymer Synthesis and Functionalization through Ester Linkages

The acetate (B1210297) group in this compound provides a reactive site for incorporation into polymer chains through esterification or transesterification reactions. Activated esters, including those with nitrophenyl groups, are well-established in polymer chemistry for their high reactivity and ease of reaction, particularly in forming amide bonds. mdpi.com This principle can be extended to the synthesis of polyesters or the functionalization of existing polymers with hydroxyl groups.

Polymers bearing activated ester functionalities are precursors to a wide array of functional materials. researchgate.net For instance, the synthesis of polymers with pendant-activated esters allows for post-polymerization modification, where various nucleophiles can be introduced to tailor the polymer's properties. mdpi.com While research directly detailing the polymerization of this compound is specific, the broader class of nitrophenyl acrylates and related monomers demonstrates the feasibility of this approach. For example, nitrate (B79036) ester acrylate (B77674) monomers have been synthesized and polymerized to create energetic polymers, highlighting the utility of the nitro group in specialized polymer applications. nih.gov The presence of the nitro group in the phenyl ring of this compound can influence the reactivity of the ester linkage and impart specific properties, such as thermal or photochemical sensitivity, to the resulting polymer.

Incorporation into Supramolecular Assemblies and Smart Materials

Supramolecular chemistry focuses on creating large, ordered structures from smaller molecular building blocks through non-covalent interactions. osaka-u.ac.jposaka-u.ac.jp The aromatic ring and polar functional groups of this compound make it a candidate for incorporation into such assemblies. These materials, often termed "smart materials," can respond to external stimuli like light, pH, or the presence of specific chemicals. osaka-u.ac.jposaka-u.ac.jp

The nitroaromatic scaffold is a key component in many photo-responsive systems. The incorporation of molecules like this compound into larger assemblies, such as polymers or gels, can confer photo-responsive properties. For instance, researchers have developed supramolecular polymers that self-assemble in response to chemical additives, with the potential to control the macroscopic shape of the resulting assembly. osaka-u.ac.jposaka-u.ac.jp The specific functionalities of this compound could be exploited to direct self-assembly through hydrogen bonding, electrostatic interactions, or π-π stacking, leading to the formation of materials with tunable properties.

Role of this compound as a Chemical Biology Probe or Reporter Molecule

The unique electronic and chemical properties of this compound and its derivatives make them valuable tools in chemical biology for studying and manipulating biological systems.

Substrate for Enzyme Activity Assays (e.g., Esterase, Lipase, Acetylcholinesterase)

Nitrophenyl esters are widely used as chromogenic substrates in enzyme assays. nih.govhelierscientific.com The hydrolysis of the ester bond by enzymes like esterases, lipases, and acetylcholinesterases releases a nitrophenolate ion, which is intensely colored and can be easily quantified spectrophotometrically. helierscientific.com This allows for the sensitive and continuous monitoring of enzyme activity.

For example, 4-nitrophenyl acetate is a common substrate for determining the activity of various esterases and lipases. nih.gov The rate of formation of the 4-nitrophenolate (B89219) anion is directly proportional to the enzymatic activity. Similarly, this compound can, in principle, serve as a substrate for such enzymes. The position of the nitro group and the nature of the acetate side chain will influence the substrate specificity and the kinetic parameters of the enzymatic reaction. Studies have shown that even subtle changes in the substrate structure can significantly impact enzyme activity. d-nb.info For instance, a study on a bacterial acetylcholinesterase (ChoE) from Pseudomonas aeruginosa utilized various p-nitrophenyl esters to characterize its substrate specificity. nih.gov

Table 1: Examples of Nitrophenyl Esters as Enzyme Substrates

| Enzyme Class | Substrate Example | Detection Method |

| Esterase | 4-Nitrophenyl acetate | Spectrophotometry (400-405 nm) |

| Lipase | 4-Nitrophenyl palmitate | Spectrophotometry (400-405 nm) |

| Acetylcholinesterase | Acetylthiocholine (with Ellman's reagent) | Spectrophotometry (412 nm) |

| Acetylcholinesterase | 4-Nitrophenyl acetate | Spectrophotometry (400-405 nm) |

This table provides examples of commonly used nitrophenyl-based substrates for various enzyme classes. The detection wavelength corresponds to the absorbance maximum of the released nitrophenolate.

Photo-cleavable Protecting Group Strategies and Photo-release Systems

Nitrobenzyl-based compounds are among the most common photolabile protecting groups (PPGs) used in chemistry and biology. wikipedia.org These groups can be attached to a functional group to mask its reactivity and then removed by irradiation with light, often in the UV range. wikipedia.org This "photocaging" technique allows for precise spatial and temporal control over the release of biologically active molecules or the activation of a chemical function.

The core mechanism for many nitrobenzyl-based PPGs involves an intramolecular hydrogen abstraction by the excited nitro group, leading to the formation of an aci-nitro intermediate that subsequently rearranges and cleaves to release the protected molecule. wikipedia.orgresearchgate.net The general structure of this compound is related to the 2-nitrobenzyl scaffold. While the acetate is not directly attached to the benzylic carbon, derivatives where the carboxyl group is protected as a 2-nitrobenzyl ester are common. thieme-connect.de These esters can be cleaved upon photolysis to release the free carboxylic acid. thieme-connect.de The efficiency and wavelength of photocleavage can be tuned by modifying the substituents on the aromatic ring. researchgate.net This strategy has been widely applied in organic synthesis, for the controlled release of signaling molecules in cells, and in the fabrication of microarrays. researchgate.net

Utilization in Complex Organic Synthesis as a Versatile Building Block or Synthon

Nitro compounds are highly versatile intermediates in organic synthesis due to the diverse reactivity of the nitro group. nih.govfrontiersin.org They can be readily transformed into a wide range of other functional groups, making them valuable synthons for the construction of complex molecules.

The nitro group in this compound and related structures can participate in a variety of transformations. For example, it can be reduced to an amino group, which is a key functional group in many pharmaceuticals and natural products. nih.gov The nitro group also activates the aromatic ring towards nucleophilic aromatic substitution. Furthermore, nitroalkanes can undergo Henry (nitroaldol) reactions and Michael additions, providing powerful methods for carbon-carbon bond formation. nih.gov

The presence of multiple functional groups in this compound—the nitro group, the phenol (B47542) (or phenolate), and the carboxylic acid (or acetate)—allows for sequential and selective chemical modifications. This makes it a potentially useful building block for the synthesis of more complex target molecules. Transposition strategies in organic synthesis, which involve the rearrangement of molecular fragments, offer an eco-friendly approach to building molecular complexity, and functionalized building blocks are central to these methods. rsc.org The strategic placement of functional groups in this compound could be leveraged in such synthetic strategies.

Precursor to Functionalized Phenols, Anilines, and Heterocyclic Compounds

Functionalized Phenols

The phenolic hydroxyl group in this compound and its parent acid allows for direct C-H functionalization at positions ortho or para to the hydroxyl group. These reactions provide an efficient pathway to increase molecular complexity, creating substituted phenol derivatives which are key components in pharmaceuticals, agrochemicals, and functional materials. mdpi.com Various catalytic systems, often employing transition metals, can direct alkylation, arylation, or other bond formations at specific sites on the aromatic ring, leveraging the directing effect of the free phenol. mdpi.comresearchgate.net

| Reaction Type | Reagents & Conditions | Product Type | Significance |

| ortho-Alkylation | Alkylating agent (e.g., alcohol, alkene), Transition metal catalyst (e.g., Pd, Rh) | ortho-Alkyl-substituted phenol | Synthesis of sterically hindered phenols with applications as ligands or antioxidants. |

| O-Alkylation/Etherification | Alkyl halide, Base (e.g., K₂CO₃) | Phenyl ether derivative | Protection of the hydroxyl group or introduction of new functionalities. |

| Dehydrogenative Coupling | Electrochemical methods or oxidants | Biphenol derivatives | Creation of C-C bonds between phenolic units, leading to polymers or complex natural product scaffolds. mdpi.com |

Anilines

The synthesis of anilines from nitroaromatic compounds is a fundamental transformation in organic chemistry. The nitro group of this compound can be selectively reduced to a primary amino group, yielding (3-Amino-4-hydroxyphenyl)acetic acid derivatives. This transformation is typically achieved through catalytic hydrogenation using reagents like hydrogen gas with a palladium-on-carbon catalyst (H₂/Pd-C) or through chemical reduction using metals in acidic media, such as iron in acetic acid (Fe/AcOH). youtube.com More recently, sustainable biocatalytic methods using nitroreductase enzymes have been developed, which operate under mild, aqueous conditions and show high chemoselectivity. nih.gov These resulting anilines are crucial intermediates for the synthesis of dyes, pharmaceuticals, and polymers. escholarship.orgmdpi.com

| Reaction | Starting Material | Reagents & Conditions | Product |

| Nitro Group Reduction | (4-Hydroxy-3-nitrophenyl)acetic acid | 1. H₂, Pd/C, Ethanol or 2. Fe, CH₃COOH, Heat | (3-Amino-4-hydroxyphenyl)acetic acid |

Heterocyclic Compounds

Heterocyclic compounds are ubiquitous in nature and medicine, and this compound serves as an excellent starting point for their synthesis. uomus.edu.iquou.ac.in The dual functionality of the molecule, particularly after the reduction of the nitro group, allows for intramolecular cyclization reactions. For example, the resulting (3-Amino-4-hydroxyphenyl)acetic acid can undergo spontaneous or catalyzed cyclization to form a lactam, specifically a derivative of benzoxazinone. Furthermore, the nitro group itself can participate directly in the formation of heterocycles. Nitroalkenes, for instance, are known to be powerful precursors in cycloaddition and cascade reactions to build a wide array of O, N, and S-heterocycles. rsc.org The reactivity of the nitro-substituted ring in this compound can be harnessed for similar transformations.

| Target Heterocycle | Synthetic Strategy | Key Transformation | Potential Application |

| Benzoxazinone derivative | Reduction of nitro group followed by intramolecular cyclization. | Amide bond formation (lactamization) between the newly formed amino group and the carboxylic acid side chain. | Core structure in various biologically active compounds. |

| Pyrrole derivative | Reaction with ammonium (B1175870) acetate and other reagents. | Paal-Knorr type synthesis or other multi-component approaches. organic-chemistry.org | Building blocks for porphyrins, drugs, and conductive polymers. |

| Benzothiazole derivative | Reaction with sulfur-containing reagents. | Cyclocondensation reactions involving the aromatic ring and its substituents. researchgate.net | Found in anticancer agents and other pharmaceuticals. |

Reagent in Multi-component Reactions and Cascade Transformations

The structural features of this compound make it an attractive component for complex reaction sequences that build molecular complexity in a single step, such as multi-component reactions (MCRs) and cascade (or domino) reactions. These processes are highly atom-economical and efficient, minimizing waste and synthetic steps. wikipedia.org

Reagent in Multi-component Reactions

Multi-component reactions (MCRs) are one-pot processes where three or more reactants combine to form a single product that incorporates portions of all starting materials. beilstein-journals.orgresearchgate.net The aniline (B41778) derivative obtained from the reduction of this compound can serve as the amine component in well-known MCRs like the Ugi or Passerini reactions. nih.gov For instance, in an Ugi four-component reaction (U-4CR), the aniline derivative could react with an aldehyde, an isocyanide, and a carboxylic acid to rapidly generate complex peptide-like scaffolds. The inherent carboxylic acid functionality within the molecule itself could potentially participate as one of the components, leading to novel macrocyclic structures.

| MCR Type | Role of this compound derivative | Other Components | Product Class |

| Ugi Reaction | Amine component (as (3-Amino-4-hydroxyphenyl)acetic acid) | Aldehyde, Isocyanide, Carboxylic Acid | α-Acylamino carboxamide derivatives |

| Povarov Reaction | Aniline component | Aldehyde, Alkene | Substituted quinolines beilstein-journals.org |

| Doebner Reaction | Aniline component | Aldehyde, Pyruvic acid | Quinoline-4-carboxylic acids nih.gov |

Cascade Transformations

A cascade reaction involves at least two consecutive reactions where each subsequent step is triggered by the functionality formed in the previous one, all under the same reaction conditions. wikipedia.org this compound is well-suited for such transformations due to its multiple reactive centers. A possible cascade sequence could be initiated by a Michael addition of a nucleophile to the activated aromatic ring (or a derivative), followed by an intramolecular cyclization. For example, a Knoevenagel condensation/Michael addition/cyclization sequence could be envisioned, starting with the aldehyde derived from the acetate side chain, to construct highly functionalized spirocyclic or fused ring systems in a single operation. rsc.orgrsc.org

| Cascade Sequence | Initiating Step | Subsequent Steps | Final Product Type |

| Michael-Aldol Cascade | Michael addition of a C-nucleophile to the nitro-activated ring. | Intramolecular Aldol condensation/cyclization. | Densely functionalized cyclic systems. |

| Radical-Mediated Cascade | Generation of a radical species. | Radical addition, isomerization, and annulation. rsc.org | Complex heterocyclic structures like isoxazoles. |

| Knoevenagel/Michael/Michael/ Michael Cascade | Knoevenagel condensation of a derived aldehyde with an active methylene (B1212753) compound like 1,3-indanedione. | Sequential Michael additions leading to cyclization. rsc.org | Highly substituted bis-spirocyclohexane skeletons. |

Analytical Methodologies for the Detection and Characterization of 3 Nitro 4 Oxidophenyl Acetate

Chromatographic Separation Techniques for Purity Assessment and Mixture Analysis

Chromatography is a fundamental tool for separating (3-Nitro-4-oxidophenyl)acetate from impurities, reactants, or other components in a mixture. The choice of technique depends on the specific analytical goal, such as quantitative purity assessment or rapid qualitative screening.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a premier technique for the quantitative analysis of non-volatile, thermally sensitive compounds like this compound. Method development for this analyte typically involves a reverse-phase approach, which separates compounds based on their hydrophobicity.

A common setup would utilize a C18 or C8 stationary phase column, which is nonpolar. The mobile phase would consist of a polar solvent mixture, such as acetonitrile and water, often with an acid like phosphoric acid or formic acid added to control the ionization of the carboxylate group and ensure sharp, symmetrical peaks. sielc.com Detection is commonly achieved using an ultraviolet (UV) detector, as the nitroaromatic structure of this compound absorbs UV light strongly. For related compounds like phenylacetic acid, a detection wavelength of 215 nm has been used. sigmaaldrich.com

Method validation is a critical step to ensure the reliability of the analytical results. This process involves demonstrating the method's specificity, linearity, accuracy, precision, and robustness. researchgate.net For instance, linearity would be established by analyzing a series of standard solutions of known concentrations and confirming a proportional response. Accuracy is often assessed through recovery studies, while precision is determined by the repeatability of measurements. researchgate.netnih.gov For complex matrices, a solid-phase extraction (SPE) step might be employed to clean up the sample before HPLC analysis. nih.govykcs.ac.cn

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | C18 Reverse-Phase (e.g., 25 cm x 4.6 mm, 5 µm) epa.gov | Separates based on polarity. |

| Mobile Phase | Acetonitrile / Water with 0.1% Phosphoric Acid (Gradient or Isocratic) sielc.com | Elutes the compound from the column. Acid suppresses ionization. |

| Flow Rate | 1.0 mL/min sigmaaldrich.com | Maintains consistent retention times. |

| Detector | UV-Vis Diode Array Detector (DAD) at ~270 nm | Detects and quantifies the analyte based on its UV absorbance. |

| Column Temp. | 35 °C sigmaaldrich.com | Ensures reproducible chromatography. |

Gas Chromatography (GC) for Volatile Derivatives and Reaction Monitoring

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. researchgate.net However, this compound itself is not suitable for direct GC analysis due to its low volatility and thermal instability, stemming from the polar carboxylate and phenoxide groups. Therefore, a crucial preparatory step of derivatization is required. nih.gov

Derivatization chemically modifies the analyte to increase its volatility and thermal stability. nih.gov For the carboxylic acid and phenol (B47542) functional groups in this compound, a common approach is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), or alkylation to form more volatile esters and ethers. epa.gov Another strategy involves the reduction of the nitro group followed by acylation. nih.gov

Once derivatized, the compound can be analyzed by GC, typically coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). GC is particularly useful for monitoring the progress of chemical reactions by tracking the disappearance of volatile starting materials or the appearance of volatile products or byproducts.

Thin-Layer Chromatography (TLC) for Rapid Qualitative Analysis

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for the qualitative analysis of this compound. wikipedia.org It is widely used to quickly check reaction progress, identify fractions from column chromatography, or assess the purity of a sample in a preliminary fashion. wikipedia.org

The process involves spotting a small amount of the sample onto a TLC plate, which is typically a sheet of glass or plastic coated with a thin layer of an adsorbent material like silica gel G (the stationary phase). wikipedia.orgepa.gov The plate is then placed in a sealed chamber containing a shallow pool of a solvent or solvent mixture (the mobile phase). The mobile phase ascends the plate via capillary action, and as it passes over the sample spot, it separates the components based on their differential affinity for the stationary and mobile phases. wikipedia.org For nitroaromatic compounds, solvent systems often consist of mixtures like benzene (B151609), petroleum ether, and methanol. epa.gov

After the solvent front has moved a sufficient distance, the plate is removed and dried. The separated spots can be visualized. While some nitro compounds are colored, this compound would likely be colorless and require visualization under a UV lamp, where it would appear as a dark spot on a fluorescent background. wikipedia.orgmdpi.com Alternatively, the plate can be exposed to staining reagents. For example, some nitroaromatic compounds produce a characteristic orange-brown color with certain chromogenic agents. mdpi.com Another specific method involves on-plate reduction of the nitro group to an amine, followed by diazotization and coupling to produce a brightly colored azo dye. ijcps.org The position of the spot is characterized by its retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.

Spectroscopic Characterization Techniques for Structural Elucidation (Methods Only)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. msu.edu It provides information on the chemical environment of specific nuclei, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).

In the ¹H NMR spectrum of this compound, distinct signals (resonances) would be expected for the different types of protons. The protons on the aromatic ring would appear in the downfield region (typically 7.0-8.5 ppm), with their specific chemical shifts and splitting patterns (multiplicity) determined by the electronic effects of the nitro, acetate (B1210297), and oxide substituents. The methylene (B1212753) protons (-CH₂-) of the acetate group would likely appear as a singlet further upfield.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each chemically distinct carbon atom gives a separate signal. For this compound, signals would be expected for the carbonyl carbon of the acetate group, the methylene carbon, and the six distinct carbons of the aromatic ring. The chemical shifts of the aromatic carbons are particularly informative about the substitution pattern.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Aromatic CH | 7.5 - 8.5 | 115 - 150 | The exact shifts and coupling constants depend on the specific proton and its neighbors on the substituted ring. |

| Methylene (-CH₂-) | ~3.8 | ~45 | The methylene protons are adjacent to a carbonyl group, shifting them downfield. |

Note: Predicted values are based on data for structurally similar compounds such as 3-nitrophenylacetic acid and various nitrophenyl acetates. rsc.orgchemicalbook.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound, which helps in determining its molecular formula. For this compound (C₈H₆NO₅⁻), MS would confirm the mass of its molecular ion.

Furthermore, MS provides structural information through the analysis of fragmentation patterns. When the molecular ion is subjected to energy (e.g., through electron impact), it breaks apart into smaller, characteristic fragment ions. The fragmentation pattern serves as a molecular fingerprint. For an aromatic nitro compound, characteristic fragmentation includes the loss of the nitro group, seen as the loss of NO₂ (a neutral loss of 46 Da) and/or NO (a neutral loss of 30 Da). miamioh.eduresearchgate.net The carboxylic acid moiety can lead to the loss of COOH (45 Da). libretexts.org Analysis of these fragments allows chemists to piece together the structure of the parent molecule. High-resolution mass spectrometry (HRMS) can determine the mass of the molecular ion with very high precision, allowing for the unambiguous determination of the elemental composition.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value (Predicted) | Identity of Fragment | Neutral Loss |

|---|---|---|

| 196 | [M-H]⁻ (Molecular Ion) | N/A |

| 150 | [M-H - NO₂]⁻ | Loss of nitro group |

| 136 | [M-H - CH₂COOH]⁻ | Loss of acetate side chain |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for the structural elucidation and quantification of aromatic nitro compounds.

Infrared (IR) Spectroscopy provides valuable information about the functional groups present in a molecule. For a compound structurally similar to this compound, such as 4-Nitrophenyl acetate, the IR spectrum exhibits characteristic absorption bands. Key vibrational frequencies are associated with the nitro group (NO₂), the ester carbonyl group (C=O), and the aromatic ring.

Key IR Absorption Bands for a Related Compound (4-Nitrophenyl Acetate)

| Functional Group | Wavenumber (cm⁻¹) | Description |

|---|---|---|

| Nitro Group (NO₂) | 1520-1530 and 1340-1350 | Asymmetric and symmetric stretching vibrations, respectively. |

| Ester Carbonyl (C=O) | ~1765 | Stretching vibration, characteristic of phenyl acetates. |

| C-O-C (Ester) | 1200-1250 | Asymmetric stretching vibration. |

Note: The exact positions of these bands for this compound may vary slightly due to the different substitution pattern.

Ultraviolet-Visible (UV-Vis) Spectroscopy is particularly useful for quantitative analysis and for monitoring reactions involving nitrophenolic compounds. The UV-Vis spectrum of 4-nitrophenol, a closely related compound, shows a characteristic absorption maximum that is pH-dependent, corresponding to the phenolate (B1203915) form. researchgate.net In alkaline solutions, the deprotonation of the hydroxyl group leads to the formation of the 4-nitrophenolate (B89219) ion, which exhibits a strong absorption peak around 400 nm. researchgate.net This property is often exploited in enzymatic assays where the release of a nitrophenol or a related compound is measured. The hydrolysis of this compound would be expected to yield a product with similar spectral characteristics, allowing for its quantification.

Advanced Analytical Techniques for Trace Analysis and Complex Matrices

For the detection of this compound at low concentrations and in complex biological or environmental samples, more advanced and sensitive techniques are required.

Hyphenated techniques, which couple a separation method with a detection method, offer high selectivity and sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and thermally stable compounds. While nitrophenols can be analyzed by GC, derivatization is often necessary to improve their volatility and chromatographic behavior. researchgate.net Techniques such as methylation or benzylation can be employed. researchgate.net For GC-MS analysis of this compound, a similar derivatization approach for the free hydroxyl group might be necessary if the compound is not sufficiently volatile. The mass spectrometer provides detailed structural information based on the fragmentation pattern of the analyte. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the premier technique for analyzing non-volatile and thermally labile compounds in complex matrices. spectroscopyworld.comnih.gov This method is highly suitable for the direct analysis of this compound. Reversed-phase liquid chromatography, often using a C18 column, can effectively separate the compound from other matrix components. nih.gov The use of a triple quadrupole mass spectrometer allows for highly selective and sensitive detection using multiple reaction monitoring (MRM). nih.govsem.com.tr In this mode, a specific precursor ion of the analyte is selected and fragmented, and a characteristic product ion is monitored for quantification. This high degree of specificity minimizes interferences from the sample matrix. spectroscopyworld.com LC-MS/MS methods have been successfully developed for the trace analysis of related nitrofuran metabolites in food samples, demonstrating the technique's capability for low-level detection. spectroscopyworld.comnih.govsem.com.tr

Typical LC-MS/MS Parameters for Related Nitroaromatic Compounds

| Parameter | Typical Setting |

|---|---|

| Column | C8 or C18 reversed-phase |

| Mobile Phase | Gradient of water and acetonitrile or methanol with additives like formic acid. sem.com.tr |

| Ionization Mode | Electrospray Ionization (ESI), often in negative ion mode for phenolic compounds. |

| MS Analyzer | Triple Quadrupole |

Electrochemical methods offer a sensitive, rapid, and cost-effective alternative for the quantitative detection of electroactive compounds like this compound. The nitro group in the molecule is readily reduced at an electrode surface, providing a measurable electrical signal.

Various electrochemical sensors have been developed for the detection of the structurally similar 4-nitrophenol. These sensors often utilize modified electrodes to enhance sensitivity and selectivity. scispace.comnih.govrsc.org Modifications can include the use of nanomaterials such as graphene, carbon nanotubes, and metallic nanoparticles. rsc.orgcetjournal.it These materials increase the electrode's surface area and facilitate electron transfer, leading to lower detection limits. rsc.org

Techniques such as cyclic voltammetry, differential pulse voltammetry (DPV), and square wave voltammetry (SWV) are commonly employed. rsc.org DPV and SWV are particularly well-suited for quantitative analysis due to their ability to discriminate against background currents, resulting in improved signal-to-noise ratios. The peak current measured in these techniques is directly proportional to the concentration of the analyte. For 4-nitrophenol, detection limits in the micromolar to nanomolar range have been achieved using these methods. nih.govcetjournal.itmdpi.com A similar performance would be expected for the electrochemical detection of this compound.

Quality Control and Purity Assessment Methods for Academic and Research Samples

Ensuring the purity and identity of academic and research samples of this compound is critical for the validity of experimental results. A combination of analytical techniques is typically used for this purpose.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for purity assessment. An HPLC method, typically using a reversed-phase C18 column and a UV detector, can separate the main compound from any impurities or degradation products. google.com The purity is determined by calculating the peak area percentage of the main component relative to the total area of all peaks in the chromatogram. A gradient elution method is often employed to ensure the separation of compounds with a wide range of polarities.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR) is indispensable for confirming the chemical structure of the compound. The chemical shifts, coupling constants, and integration of the proton signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, provide a detailed map of the molecule's structure.

Mass Spectrometry (MS) , often coupled with a chromatographic inlet (GC-MS or LC-MS), confirms the molecular weight of the compound and provides structural information through its fragmentation pattern. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition with high accuracy.

Elemental Analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the sample. The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula to assess purity.

By employing a combination of these techniques, researchers can confidently establish the identity, purity, and quality of their samples of this compound.

Emerging Research Directions and Persistent Challenges in 3 Nitro 4 Oxidophenyl Acetate Chemistry

Development of More Sustainable and Environmentally Benign Synthetic Routes

The synthesis of nitroaromatic compounds traditionally relies on nitration reactions that often employ harsh conditions, such as the use of strong acids and produce significant waste streams. A major challenge and a key research direction is the development of greener synthetic methodologies. For compounds structurally related to (3-Nitro-4-oxidophenyl)acetate, research is focusing on:

Catalytic Nitration: The use of solid acid catalysts or metal-catalyzed nitration reactions is being explored to minimize the use of corrosive acids like sulfuric acid and nitric acid.

Alternative Nitrating Agents: Researchers are investigating milder and more selective nitrating agents to improve reaction efficiency and reduce the formation of unwanted byproducts.

Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters, improving safety and yield for nitration reactions, which can be highly exothermic. The synthesis of nitroaromatic compounds via three-component ring transformations under mild conditions is also a promising sustainable approach. mdpi.com

A persistent challenge is achieving high regioselectivity in the nitration of substituted phenols, which is crucial for the efficient synthesis of precursors to this compound.

Exploration of Novel Reactivity Patterns and Unconventional Catalytic Transformations

The rich electronic nature of nitroaromatic compounds, characterized by the electron-withdrawing nitro group, opens avenues for diverse chemical transformations. For this compound, the interplay between the nitro, phenoxide, and acetate (B1210297) functionalities could lead to novel reactivity. Emerging research in this area includes:

C-H Functionalization: Direct functionalization of the aromatic ring, avoiding the need for pre-functionalized starting materials, is a highly sought-after transformation. Catalytic methods for C-H amination, arylation, and alkylation of nitroaromatic rings are being actively developed.

Nitro Group as a Directing Group: The nitro group can act as a powerful directing group in various transformations, including ortho-lithiation and subsequent reactions with electrophiles.

Unconventional Catalysis: The use of photoredox catalysis and electrocatalysis to mediate reactions of nitroaromatic compounds under mild conditions is a rapidly growing field. These methods can enable transformations that are difficult to achieve with traditional thermal methods. For instance, Pd(II)-catalyzed 1,2-carboamination of nitro-1,3-butadienes has been demonstrated. growingscience.com

A significant challenge lies in controlling the chemoselectivity of reactions, given the multiple reactive sites within a molecule like this compound.

Advancements in Computational Models for Precise Prediction of Reactivity and Properties

Computational chemistry is becoming an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the elucidation of reaction mechanisms. For this compound, computational models can provide valuable insights into:

Reaction Mechanisms: Density Functional Theory (DFT) calculations can be employed to model reaction pathways, identify transition states, and predict activation energies, thereby guiding the design of more efficient synthetic routes. mdpi.com For example, computational studies have been used to explore the regioselectivity and molecular mechanism of cycloaddition reactions involving nitro-substituted compounds. mdpi.com

Spectroscopic Properties: Quantum mechanical calculations can predict spectroscopic data (e.g., NMR, IR, UV-Vis spectra), aiding in the characterization of novel compounds and intermediates.

Physicochemical Properties: Models can be developed to predict properties such as acidity, redox potential, and solubility, which are crucial for designing applications. Quantum mechanical models, in conjunction with machine learning, are enhancing the predictive power for organic reactivity and selectivity. digitellinc.com

The primary challenge in this domain is the development of computational models that are both accurate and computationally affordable, especially for complex reaction systems and large molecules.

Integration of this compound into Bio-inspired Systems for Chemical Probes

The unique electronic and steric properties of nitroaromatic compounds make them attractive scaffolds for the development of chemical probes to study biological systems. The phenoxide and acetate groups in this compound offer handles for conjugation to other molecules. Research in this area is focused on:

Fluorescent Probes: The nitro group can act as a quencher of fluorescence. Probes can be designed where a reaction with a specific analyte leads to a change in the electronic properties of the nitroaromatic ring, resulting in a "turn-on" fluorescence signal. Nitroolefin functionalized BODIPY has been developed as a chemodosimeter for biothiols. researchgate.net

Enzyme Substrates: The acetate group can be a substrate for esterase enzymes. The release of the nitrophenoxide upon enzymatic cleavage can be monitored spectrophotometrically, forming the basis of many biological assays. 4-Nitrophenyl acetate is a well-known substrate for this purpose. canbipharm.com

Targeted Probes: By attaching a targeting moiety, probes based on the this compound scaffold could be directed to specific proteins or cellular compartments. Chemical probes are essential tools for target validation in disease modeling. youtube.com

A persistent challenge is to design probes that are highly selective for their target analyte and can function effectively in the complex environment of living cells.

Future Prospects in Advanced Materials Science and Complex Molecule Synthesis

The versatile reactivity of nitroaromatic compounds positions them as valuable building blocks in both materials science and the synthesis of complex organic molecules. For this compound, future prospects include:

Polymer Chemistry: Nitro-functionalized phenols can be used as monomers for the synthesis of high-performance polymers with enhanced thermal stability and specific electronic properties. For example, 4-Nitro-1,3-phenylenediamine is used as a monomer in the synthesis of polyamides and polyimides. nbinno.com

Nonlinear Optical Materials: The significant dipole moment of many nitroaromatic compounds makes them candidates for applications in nonlinear optics.

Synthesis of Bioactive Molecules: The nitro group is a versatile functional group that can be readily transformed into other functionalities, such as amines, making nitroaromatic compounds key intermediates in the synthesis of pharmaceuticals and agrochemicals. nih.gov Aromatic nitro compounds play a unique role in the synthesis of drugs and pharmaceutically oriented molecules. nih.gov

Complex Molecule Synthesis: The strategic use of the nitro group to control reactivity and selectivity is a powerful tool in the total synthesis of complex natural products. Substituted 1,3,4-thiadiazoles, which are important in medicinal chemistry, can be synthesized from primary nitroalkanes. nih.gov

A key challenge is the precise control over the three-dimensional architecture of materials and complex molecules derived from this compound to achieve desired functions and properties.

Q & A

Q. What are the common synthetic routes for preparing (3-Nitro-4-oxidophenyl)acetate, and what reagents are typically employed?

- Methodological Answer : The synthesis of this compound involves nitration and oxidation steps. A typical route starts with phenylacetic acid derivatives, where nitration is achieved using nitric acid (HNO₃) and sulfuric acid (H₂SO₄) under controlled temperatures (0–5°C). Oxidation of the hydroxyl group to a ketone or nitro group can be performed using potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions. For example, ethyl 2-(3-hydroxy-4-nitrophenyl)acetate is synthesized via nitration followed by esterification .

Q. Key Reagents and Conditions :

| Step | Reagents/Conditions | Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0–5°C | Nitro-substituted intermediate |

| Oxidation | KMnO₄ (acidic), CrO₃ | Oxidized nitro-acetate derivative |

Q. How do the nitro and hydroxyl substituents influence the compound’s reactivity in further functionalization?

- Methodological Answer : The nitro group (-NO₂) is a strong electron-withdrawing group, directing electrophilic substitution to the meta position, while the hydroxyl group (-OH) activates the aromatic ring for ortho/para substitution. This duality requires careful selection of reaction conditions. For instance, reduction of the nitro group to an amine (using H₂/Pd or NaBH₄) must account for the presence of the acetate group to avoid side reactions. Methyl 2-(3-fluoro-4-nitrophenyl)acetate, a structural analog, demonstrates similar reactivity patterns in substitution reactions .

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

- Methodological Answer : Column chromatography (silica gel, eluent: ethyl acetate/hexane) is preferred due to the compound’s moderate polarity. Recrystallization using ethanol or methanol can further enhance purity. Gas chromatography (GC) or high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is used to verify purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound during nitration?

- Methodological Answer : Yield optimization requires precise control of temperature, stoichiometry, and catalyst activity. For example:

- Temperature : Maintaining <5°C during nitration minimizes byproducts like dinitro derivatives.

- Catalyst : Using fuming sulfuric acid (oleum) enhances nitronium ion (NO₂⁺) formation, improving regioselectivity.

Kinetic studies on analogous compounds, such as 3′-nitroacetophenone, show that excess HNO₃ increases nitro group incorporation but may require neutralization with NaHCO₃ post-reaction .

Q. What analytical techniques are most effective for characterizing the stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Stability Assays :

- pH Stability : Incubate the compound in buffers (pH 2–12) at 25°C and 37°C, then analyze degradation via LC-MS.

- Thermal Stability : Use differential scanning calorimetry (DSC) to determine decomposition temperatures.